molecular formula C21H23N3O2 B6626081 N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide

N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide

Cat. No.: B6626081
M. Wt: 349.4 g/mol
InChI Key: MGTCDCRRYQXAMI-UHFFFAOYSA-N
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Description

N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a cyclopropane carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.

Scientific Research Applications

N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide is unique due to its specific structural features, such as the combination of a benzimidazole moiety with a cyclopropane carboxamide. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-26-14-21(10-11-21)20(25)23-17-7-5-6-16(12-17)13-24-15-22-18-8-3-4-9-19(18)24/h3-9,12,15H,2,10-11,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTCDCRRYQXAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)C(=O)NC2=CC=CC(=C2)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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